(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Description
The compound "(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride" is a highly glycosylated anthocyanin derivative characterized by:
- A chromenylium core (flavylium ion) with hydroxyl and phenyl substituents.
- Three glycosyl units: Two β-D-glucopyranose residues and one additional oxane-derived sugar moiety, all contributing to its hydrophilicity and structural complexity .
- A chloride counterion stabilizing the positively charged chromenylium group .
Its molecular weight is estimated to exceed 900 g/mol based on structural analogs (e.g., compounds with similar glycosylation patterns in and ). The extensive hydroxylation and glycosylation suggest potent antioxidant and anti-inflammatory properties, aligning with the pharmacological profiles of flavonoids and polyphenols .
Properties
Molecular Formula |
C33H41ClO21 |
|---|---|
Molecular Weight |
809.1 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C33H40O21.ClH/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32;/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39);1H/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33-;/m1./s1 |
InChI Key |
KUIBYMKXRAGBBM-OOGSEBJWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Glycosylation Strategies for Anthocyanin Synthesis
The synthesis of anthocyanins typically involves constructing the aglycone core (anthocyanidin) and subsequent glycosylation. For this compound, the core chromenylium ion is derived from cyanidin or delphinidin, while the glycosylation pattern requires precise stereoselective control.
Key Approaches:
Koenigs-Knorr Reaction and Halide-Based Coupling
A foundational method for glycosylation involves reacting a glycosyl halide (e.g., bromide or iodide) with a protected anthocyanidin acceptor under basic conditions. This approach is widely used for anthocyanin synthesis.
Example Protocol (Adapted from US Patent US8513395B2):
- Preparation of Glycosyl Donor:
- Coupling with Anthocyanidin Acceptors:
Yield and Selectivity:
| Donor Type | Leaving Group | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Glucosyl Bromide | Br⁻ | Ag₂CO₃ | 30-50% | |
| Glucosyl Iodide | I⁻ | NaI | 70-80% |
Iodide donors exhibit superior reactivity, enabling higher yields and reduced side reactions.
Chloride-Mediated Glycosylation
Chloride-based methods leverage chloromethyl glycosides as synthons. For instance, chloromethyl glycosides react with nucleophiles under basic conditions (Sₙ2 mechanism) to form glycosidic bonds.
Advantages:
- High regioselectivity due to controlled leaving-group activation.
- Compatibility with sensitive functional groups (e.g., flavylium ions).
Limitations:
Protecting Group Strategies
Stereochemical control in glycosylation demands meticulous protecting-group management.
Protecting Groups and Deprotection Sequences
| Protecting Group | Application | Deprotection Conditions |
|---|---|---|
| Acetyl | Hydroxyl protection | NaOH (aqueous), 25–50°C |
| Benzyl | Hydroxyl protection | H₂/Pd-C catalytic hydrogenation |
| p-Methoxybenzyl | Acid-labile protection | TFA or BBr₃ in DCM |
Critical Sequence:
- Benzyl Deprotection First:
Impact on Yield:
Metabolic Engineering Approaches
While chemical synthesis dominates, microbial systems offer sustainable alternatives.
Stability and Purification
The chromenylium ion is prone to hydrolysis and degradation.
Key Stability Factors
| Factor | Impact on Stability | Mitigation Strategy |
|---|---|---|
| pH | Flavylium → Chalcone (pH > 4) | Acidic extraction (MeOH/HCl) |
| Temperature | Degradation accelerates > 30°C | Cold storage (-20°C) |
| Light Exposure | Photooxidation | Amber vials, inert atmosphere |
Purification Methods:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Koenigs-Knorr | High yield, scalable | Harsh conditions, by-products |
| Chloride Synthons | Mild conditions, regioselectivity | Formaldehyde by-product |
| Metabolic Eng. | Green chemistry, no by-products | Low yields, complex regulation |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chromenylium core can be reduced to form dihydrochromenylium derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
The compound (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol; chloride is a complex chemical structure with various potential applications in scientific research and medicine. This article will explore its applications across several domains.
Chemical Properties and Structure
The compound belongs to a class of polyphenolic compounds with multiple hydroxyl groups that contribute to its biological activity. Its intricate structure includes chromenylium and oxane moieties which are significant for its reactivity and interaction with biological systems.
Molecular Formula
The molecular formula is , indicating a large and complex molecule suitable for various applications.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The presence of multiple hydroxyl groups enhances the ability of this compound to scavenge free radicals effectively.
Antimicrobial Properties
Studies indicate that polyphenolic compounds can possess antimicrobial activity. The specific compound may inhibit the growth of certain bacteria and fungi due to its ability to disrupt cell membranes or interfere with metabolic processes.
Anti-inflammatory Effects
Compounds like this one have been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Cardiovascular Health
Research suggests that similar polyphenolic compounds can positively affect cardiovascular health by improving endothelial function and reducing blood pressure. The compound may also prevent platelet aggregation.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of polyphenols. This compound could potentially protect neurons from damage and reduce the risk of neurodegenerative diseases through its antioxidant and anti-inflammatory actions.
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant capacity of polyphenolic compounds, this compound was found to have a high radical scavenging activity comparable to well-known antioxidants like quercetin. The study utilized DPPH and ABTS assays to measure antioxidant capacity.
Case Study 2: Antimicrobial Testing
A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited significant inhibitory effects, suggesting its potential as a natural antimicrobial agent.
Case Study 3: Cardiovascular Research
In vitro studies indicated that this compound could enhance nitric oxide production in endothelial cells, thereby improving vascular function and offering protective effects against cardiovascular diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The chromenylium core can interact with cellular membranes, influencing cell signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Key Observations:
- Glycosylation Complexity : The target compound’s triple glycosylation distinguishes it from simpler analogs like 3,4-di-O-caffeoylquinic acid, enhancing its solubility and bioavailability .
- Substituent Effects : The 3,4-dihydroxyphenyl group on the chromenylium core contributes to stronger free radical scavenging compared to methoxylated analogs (e.g., ) .
Pharmacological and Functional Differences
Anti-Inflammatory Activity:
- The target compound’s glycosylation may enhance its interaction with cellular receptors (e.g., COX-2 inhibition), as seen in similarly structured flavonoids .
- Compared to non-glycosylated polyphenols (e.g., gallic acid derivatives), its larger size may reduce membrane permeability but improve sustained release in vivo .
Antioxidant Capacity:
Biological Activity
The compound known as (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride is a complex polyphenolic compound with significant biological activity. This article aims to explore its biological properties based on current research findings.
The molecular formula of this compound is , and it features a highly substituted chromenylium structure that contributes to its biological effects. The presence of multiple hydroxyl groups enhances its potential for antioxidant activity and bioactivity.
Antioxidant Properties
Numerous studies have demonstrated the antioxidant capabilities of polyphenolic compounds. This particular compound exhibits strong free radical scavenging activity due to its hydroxyl groups. Research indicates that it can reduce oxidative stress markers in various cell lines and animal models .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro and in vivo. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.
Antimicrobial Activity
In vitro studies reveal that this compound possesses antimicrobial properties against a range of pathogens. It has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
Anticancer Potential
Research has indicated that this compound may have anticancer properties. In various cancer cell lines (e.g., breast and colon cancer), it induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of signaling pathways like PI3K/Akt .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant activity in human endothelial cells. |
| Study 2 | Showed reduction in inflammatory markers in animal models of arthritis. |
| Study 3 | Reported significant antimicrobial effects against specific strains of bacteria. |
| Study 4 | Indicated potential for inducing apoptosis in cancer cell lines. |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB pathway reduces cytokine production.
- Antimicrobial Mechanism : Disruption of microbial membrane integrity.
- Anticancer Mechanism : Induction of apoptosis via caspase activation.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?
To confirm structural integrity, use a combination of:
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., PubChem lists a molecular weight of 917.1 g/mol for analogous glycosides ).
- 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity, particularly for overlapping proton signals in the chromenylium and glycosidic regions .
- HPLC-PDA with a C18 column and acidic mobile phase (e.g., 0.1% formic acid) to assess purity (≥95%) and detect degradation products, as hydroxyl-rich structures are prone to oxidation .
Q. How can researchers validate the compound’s stereochemical configuration?
- X-ray crystallography is ideal for unambiguous stereochemical assignment, though crystallization may require derivatization due to hydrophilicity .
- Comparative optical rotation and circular dichroism (CD) against known standards can corroborate configurations of sugar moieties .
- Enzymatic hydrolysis with β-glucosidase or other glycosidases can confirm glycosidic linkage specificity .
Advanced Research Questions
Q. How should experimental designs account for stability challenges during biological assays?
The compound’s chromenylium core and polyhydroxy groups are sensitive to:
- pH : Degradation studies (e.g., via LC-MS at pH 2–9) are critical for cell culture or in vivo applications. Neutral to slightly acidic conditions minimize hydrolysis .
- Light : Protect solutions from UV/visible light to prevent photodegradation of the conjugated chromenylium system .
- Temperature : Store lyophilized samples at –80°C; aqueous solutions should be used immediately or stabilized with cryoprotectants .
Q. What strategies address contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity variability : Cross-validate using orthogonal methods (e.g., NMR quantitation vs. HPLC) to rule out impurities affecting bioactivity .
- Assay interference : The compound’s redox-active phenolic groups may interfere with colorimetric assays (e.g., MTT). Include negative controls with structurally related inactive analogs .
- Solvent effects : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid artifactual results in antioxidant assays .
Q. How can computational modeling guide mechanistic studies of its glycosidic bond reactivity?
- Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can predict solvent accessibility and hydrolysis rates of glycosidic linkages .
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states for acid-catalyzed hydrolysis, informing pH stability thresholds .
- Docking studies (AutoDock Vina) with enzymes like β-glucosidase can map binding interactions and predict metabolic pathways .
Q. What synthetic challenges arise in scaling up production, and how can they be mitigated?
Key challenges include:
- Regioselective glycosylation : Use temporary protecting groups (e.g., acetyl or benzyl) on hydroxyls to direct coupling reactions .
- Chromenylium stability : Replace chloride counterions with triflate or tetrafluoroborate to enhance solubility and reduce aggregation during purification .
- Stereochemical control : Employ chiral auxiliaries or enzymatic catalysis (e.g., glycosyltransferases) for high-fidelity sugar moiety assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
